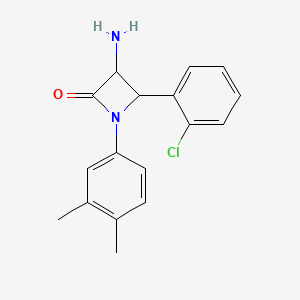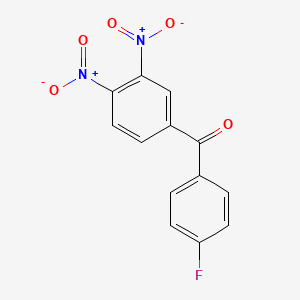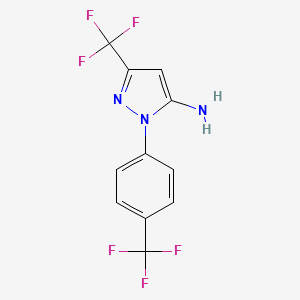
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound characterized by the presence of trifluoromethyl groups attached to both the pyrazole ring and the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the introduction of trifluoromethyl groups into the pyrazole and phenyl rings. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the trifluoromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by electron-withdrawing properties.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted oxides, while reduction may produce corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in hydrogen bonding and other non-covalent interactions that influence its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in promoting organic transformations.
Uniqueness
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to the presence of trifluoromethyl groups on both the pyrazole and phenyl rings, which imparts distinct chemical and physical properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1226138-26-6 |
|---|---|
Molekularformel |
C11H7F6N3 |
Molekulargewicht |
295.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)6-1-3-7(4-2-6)20-9(18)5-8(19-20)11(15,16)17/h1-5H,18H2 |
InChI-Schlüssel |
RRNJDOYPWXYQDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


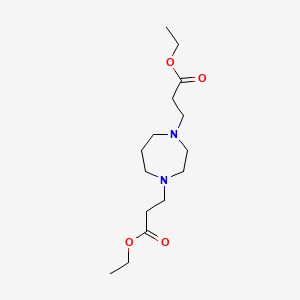
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)
![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)

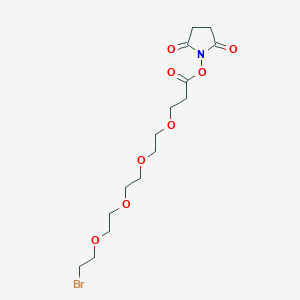

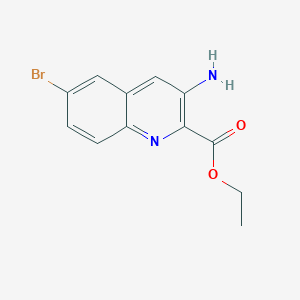
![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)

